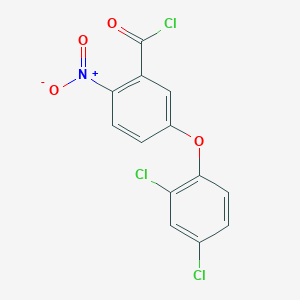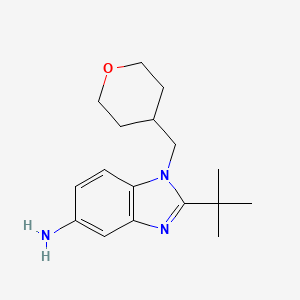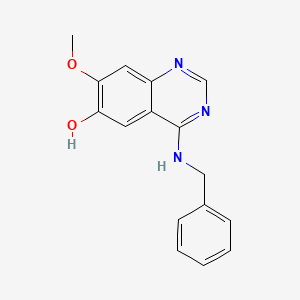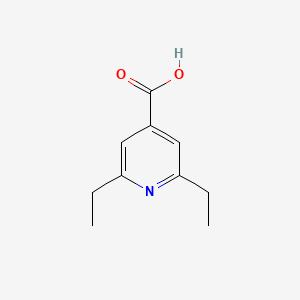
2-Amino-6-(3,5-dimethylphenyl)sulfonylbenzonitrile
Übersicht
Beschreibung
2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYLBENZONITRILE is an organic compound with the molecular formula C15H14N2O2S. It belongs to the class of benzenesulfonyl compounds, which are aromatic compounds containing a benzenesulfonyl group.
Vorbereitungsmethoden
The synthesis of 2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYLBENZONITRILE involves several steps. One common synthetic route includes the reaction of 3,5-dimethylbenzenesulfonyl chloride with 2-aminobenzonitrile under specific reaction conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYLBENZONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the sulfonyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYLBENZONITRILE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYLBENZONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Vergleich Mit ähnlichen Verbindungen
2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYLBENZONITRILE can be compared with other similar compounds, such as:
2-AMINO-6-(3,5-DIMETHYLBENZENESULFONYL)BENZONITRILE: Similar in structure but may have different reactivity and applications.
2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYL-4-NITROBENZONITRILE: Contains an additional nitro group, which can significantly alter its chemical properties and applications.
Eigenschaften
Molekularformel |
C15H14N2O2S |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-amino-6-(3,5-dimethylphenyl)sulfonylbenzonitrile |
InChI |
InChI=1S/C15H14N2O2S/c1-10-6-11(2)8-12(7-10)20(18,19)15-5-3-4-14(17)13(15)9-16/h3-8H,17H2,1-2H3 |
InChI-Schlüssel |
SWGDXLAZBZDUBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2C#N)N)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-{[1-(4-bromophenyl)cyclopropyl]carbonyl}hydrazinecarboxylate](/img/structure/B8479607.png)




![[2-(3-Iodopropoxy)ethyl]benzene](/img/structure/B8479658.png)


![1-[5-(Tetradecyloxy)thiophen-2-yl]ethan-1-one](/img/structure/B8479667.png)


![1h-Pyrrolo[2,3-b]pyridine-3-carbonyl chloride,1-(cyclopropylmethyl)-](/img/structure/B8479675.png)
